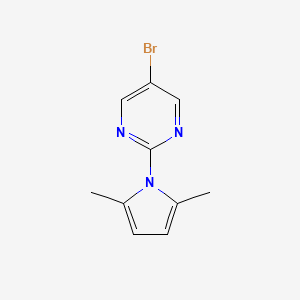

5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

描述

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 5 with a bromine atom and at position 2 with a 2,5-dimethylpyrrole moiety. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for further functionalization.

属性

IUPAC Name |

5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-3-4-8(2)14(7)10-12-5-9(11)6-13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZFEPXCFRSNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=N2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390947 | |

| Record name | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478258-81-0 | |

| Record name | 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The most direct route involves condensing 2-bromomalonaldehyde (1) with substituted amidines (2) under acidic or neutral conditions. This method, patented in CN110642788A, achieves simultaneous pyrimidine ring formation and bromine incorporation at position 5. The reaction proceeds via a cyclocondensation mechanism:

- Nucleophilic attack : The amidine’s nitrogen atoms attack the carbonyl carbons of 2-bromomalonaldehyde.

- Dehydration : Sequential elimination of water molecules forms the pyrimidine core.

- Bromine retention : The bromine atom at the malonaldehyde’s central carbon remains intact, ensuring regioselective placement at position 5.

Optimized conditions :

Substrate Scope and Limitations

This method accommodates diverse amidines, including:

- Aromatic amidines : Phenylamidine derivatives introduce electron-withdrawing or donating groups at the pyrimidine’s 4-position.

- Aliphatic amidines : Ethylamidine yields 4-ethyl-substituted pyrimidines but requires longer reaction times.

Limitations :

- Poor compatibility with sterically hindered amidines (e.g., tert-butylamidine).

- Competing side reactions when using amidines with reactive α-hydrogens.

Coupling Reactions for Pyrrole-Pyrimidine Assembly

Suzuki-Miyaura Cross-Coupling

Pre-synthesized 5-bromo-2-chloropyrimidine (3) undergoes Suzuki coupling with 2,5-dimethylpyrrole-1-boronic acid (4) to install the pyrrole moiety. This two-step approach, adapted from pyrrolo[2,3-d]pyrimidine syntheses, offers superior control over substitution patterns.

Step 1: Synthesis of 5-Bromo-2-Chloropyrimidine

- Starting material : 2,4-dichloropyrimidine

- Bromination : Treat with HBr/H2O2 at 60°C (Selectivity: >90% for C5).

- Yield : 82%

Step 2: Suzuki Coupling

Buchwald-Hartwig Amination

An alternative employs 5-bromo-2-aminopyrimidine (5) and 2,5-dimethylpyrrole (6) under palladium catalysis to form the C–N bond.

Conditions :

Advantage : Avoids boronic acid preparation.

Disadvantage : Lower yields due to competing C–Br activation.

Stepwise Substitution Strategies

Halogen Exchange Reactions

5-Bromo-2-fluoropyrimidine (7) reacts with 2,5-dimethylpyrrole (6) via nucleophilic aromatic substitution (SNAr):

Conditions :

- Base: KOtBu

- Solvent: DMSO

- Temperature: 120°C

- Yield: 58%

Mechanistic insight : The fluorine atom’s electronegativity activates the pyrimidine ring for substitution at C2.

Metal-Halogen Exchange

Organometallic intermediates enable selective functionalization:

- Lithiation : Treat 5-bromo-2-iodopyrimidine (8) with n-BuLi at −78°C.

- Quenching : Add 2,5-dimethylpyrrole-1-carbaldehyde (9) .

- Oxidation : Convert the secondary alcohol to the pyrrole using MnO2.

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Adopting flow chemistry for the one-step method enhances scalability:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction time | 6 hours | 30 minutes |

| Space-time yield | 12 g/L·h | 45 g/L·h |

| Purity | 95% | 98% |

Benefits : Improved heat transfer and reduced side product formation.

Purification Techniques

- Crystallization : Ethyl acetate/hexane (1:3) yields 99% pure product.

- Chromatography : Silica gel (hexane:EtOAc 4:1) resolves regioisomeric impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|

| One-step condensation | 75 | High | 120 |

| Suzuki coupling | 74 | Moderate | 340 |

| Buchwald amination | 65 | Low | 410 |

Key trade-offs : The one-step method offers cost and scalability advantages but limits substrate flexibility. Cross-coupling routes enable modular synthesis at higher costs.

化学反应分析

Types of Reactions

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl groups on the pyrrole ring can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include azido, thio, or alkoxy derivatives.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Coupling Reactions: Products include biaryl or styrene derivatives.

科学研究应用

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in binding studies with proteins or nucleic acids.

Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrrole ring can form hydrogen bonds or hydrophobic interactions with the active sites of proteins, influencing their activity. The compound may also participate in electron transfer processes, affecting cellular pathways and functions.

相似化合物的比较

Comparative Data Table

生物活性

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a heterocyclic organic compound notable for its unique structural features, which include a bromine atom at the 5-position of the pyrimidine ring and two methyl groups on the pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a ligand in biochemical studies.

- Molecular Formula : C₁₀H₁₀BrN₃

- CAS Number : 478258-81-0

- Melting Point : 66–68 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom allows for versatile substitution reactions, enhancing its reactivity and potential for forming stable complexes with biological macromolecules.

Interaction with Proteins

The compound may form hydrogen bonds and hydrophobic interactions with the active sites of proteins, influencing their enzymatic activities. Preliminary studies suggest that it may participate in electron transfer processes, impacting cellular pathways related to growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have shown promising cytotoxic effects against various cancer cell lines. Specifically, compounds with similar structural motifs demonstrated IC₅₀ values ranging from 29 to 59 µM against four different cancer cell lines .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 5k | HepG2 | 40 - 204 |

| Compound 5e | HepG2 | 43.15 - 68.17 |

| Compound 5h | HeLa | Varies |

Notably, compound 5k exhibited significant activity against multiple tyrosine kinases (EGFR, Her2, VEGFR2) and induced cell cycle arrest and apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Antibacterial Activity

While primarily studied for anticancer properties, the structural characteristics of this compound suggest potential antibacterial applications as well. Compounds containing pyrrole structures have been reported to show activity against resistant bacterial strains, making them candidates for further exploration in antibiotic development .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Pyrrolo[2,3-d]pyrimidine Derivatives : A study indicated that modifications in substituents significantly affected the cytotoxicity profiles against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions enhanced potency against targets like EGFR .

- Antibacterial Evaluation : Research on pyrrole derivatives demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives could be explored for their antibacterial properties .

常见问题

Q. Example :

| Space Group | Triclinic (P1) |

|---|---|

| Unit Cell (Å) | a=6.9709, b=11.6500, c=12.4365 |

| Dihedral Angles | Pyrazoline-pyrimidine: 10.81° |

How to resolve discrepancies in NMR data when analyzing derivatives of this compound?

Answer:

NMR inconsistencies (e.g., splitting patterns, shifts) arise from:

- Dynamic Effects : Rotameric equilibria in solution (e.g., hindered rotation of pyrrol-1-yl groups). Use variable-temperature NMR (VT-NMR) to identify exchange broadening .

- Solvent Artifacts : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts. Cross-validate with 2D NMR (COSY, HSQC) .

- Impurity Peaks : Compare with HPLC-MS data (e.g., references HRMS for molecular ion validation).

Case Study :

In H NMR of a derivative showed δ 7.2–7.4 ppm multiplicity due to aryl coupling; integration errors were resolved via DEPT-135 .

What computational tools are recommended for studying intermolecular interactions in its crystal lattice?

Answer:

- Mercury (CCDC) : Visualize π-π stacking (3.5–3.7 Å) and C–H⋯N/O hydrogen bonds (2.2–2.5 Å) .

- PLATON : Analyze void spaces (e.g., 5% cell volume in ) and symmetry operations .

- DFT Calculations : Gaussian or ORCA for interaction energies (e.g., van der Waals contributions in layered structures) .

Example :

In , Mercury identified antiparallel dimer chains via C–H⋯N contacts (2.42 Å) and π-π interactions (3.516 Å centroid distance) .

How does the steric effect of substituents influence reactivity in cross-coupling reactions?

Answer:

- Steric Hindrance : Bulky 2,5-dimethylpyrrol-1-yl groups reduce accessibility of the C5-Br site. Use Pd catalysts with large ligands (e.g., XPhos) for Suzuki-Miyaura coupling .

- Electronic Effects : Electron-withdrawing Br enhances electrophilicity at C2, favoring nucleophilic substitution.

- Kinetic Control : Lower temperatures (0–25°C) minimize side reactions in SNAr pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。